INMT Inhibition: Direct Binding Data for the 3‑Regioisomer vs. Structurally Distinct Tetrazole Compounds
The only publicly available target‑engagement data for the 3‑tetrazolyl regioisomer is its inhibition of human indolethylamine N‑methyltransferase, with a Ki of 12 000 nM (12 µM) [1]. This value is approximately 100‑fold weaker than the low‑nanomolar affinities observed for certain tetrazole‑containing inhibitors of other enzymes (e.g., TSHR antagonist IC50 = 82 nM for a chemically unrelated tetrazole scaffold [2]), highlighting that the 3‑tetrazolyl benzamide is a weak INMT binder but provides a clean starting point for chemical probe optimization.
| Evidence Dimension | INMT inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 12 000 nM (12 µM) |
| Comparator Or Baseline | Unrelated tetrazole compounds (e.g., TSHR antagonist) show IC50 values of 39–82 nM on other targets |
| Quantified Difference | ≥100‑fold weaker than typical target‑engaged tetrazoles; moderate selectivity for INMT over TSHR/FSH |
| Conditions | Human recombinant INMT; biochemical inhibition assay (BindingDB/ChEMBL curated) |
Why This Matters
Procurement decisions for INMT probe discovery require a compound with measurable, albeit weak, on‑target activity that can be improved by medicinal chemistry; the 3‑regioisomer provides this baseline.
- [1] BindingDB entry BDBM50367839 (CHEMBL2368635). Affinity Data: Inhibition of human indolethylamine N-methyltransferase, Ki = 1.20E+4 nM. BindingDB, 2026. View Source
- [2] BindingDB entry BDBM50614116. Affinity Data: Antagonist activity at human TSHR, IC50 = 82 nM. BindingDB, 2026. View Source
